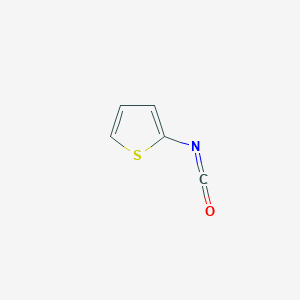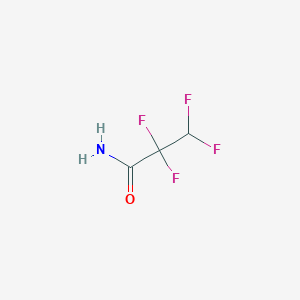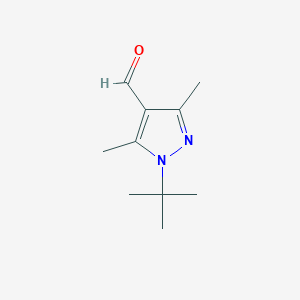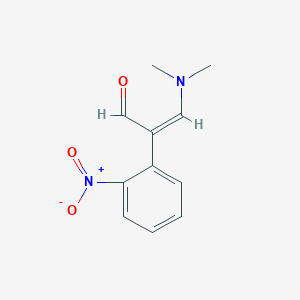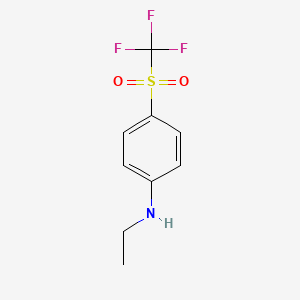
4-(Trifluoromethylsulfonyl)-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural and Behavioral Studies
- Lauw et al. (2012) examined the structure of a related compound, 1-ethyl-1,4-diazabicyclo[2.2.2]octanium bis(trifluoromethylsulfonyl)imide, through various methods including single crystal X-ray diffraction and Raman spectroscopy. This study provides insights into the physical properties and phase transitions of compounds similar to 4-(Trifluoromethylsulfonyl)-N-ethylaniline (Lauw et al., 2012).
Electrochemical Properties
- Sato et al. (2004) investigated the electrochemical properties of novel ionic liquids, including those containing bis(trifluoromethylsulfonyl)imide anions. This research is pertinent to understanding the electrochemical applications of similar compounds (Sato, Masuda, & Takagi, 2004).
Lewis Acid Catalysis
- Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in acylation reactions. This finding can be extrapolated to the catalytic potential of related trifluoromethylsulfonyl compounds (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Ionic Liquids and Force Field Modeling
- Gouveia et al. (2017) focused on anions based on fluorosulfonyl derivatives, including bis[(trifluoromethyl)sulfonyl]imide, in ionic liquids. Their work contributes to understanding the physicochemical properties of ionic liquids containing trifluoromethylsulfonyl groups (Gouveia et al., 2017).
Quantumchemical Simulation of Reaction Mechanisms
- Kochetova and Kustova (2019) conducted quantum chemical simulations of the mechanism of reactions involving N-ethylaniline sulfonation. This research helps in understanding the chemical behavior of N-ethylaniline derivatives in various reactions (Kochetova & Kustova, 2019).
Synthesis and Chemical Reactions
- Garlyauskayte et al. (2002) and Posternak et al. (2009) both studied the synthesis and chemical properties of compounds closely related to 4-(Trifluoromethylsulfonyl)-N-ethylaniline. Their work provides valuable insights into the chemical synthesis and reactivity of such compounds (Garlyauskayte et al., 2002); (Posternak, Garlyauskayte, & Yagupolskii, 2009).
CO₂ Reduction with Ionic Liquids
- Sun et al. (2014) explored the modulation of electrochemical reduction of carbon dioxide using ionic liquids, including 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. This indicates the potential application of related trifluoromethylsulfonyl compounds in environmental chemistry (Sun, Ramesha, Kamat, & Brennecke, 2014).
Biotransformation in Plants
- Zhao et al. (2018) studied the biotransformation of N-ethyl perfluorooctanesulfonamide in plants. This research is relevant to understanding the environmental interactions and transformations of related sulfonamide compounds (Zhao et al., 2018).
Future Directions
While specific future directions for 4-(Trifluoromethylsulfonyl)-N-ethylaniline are not available, the discovery of potent antibacterial activities in trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides suggests potential applications in the development of new antibacterial agents .
properties
IUPAC Name |
N-ethyl-4-(trifluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-2-13-7-3-5-8(6-4-7)16(14,15)9(10,11)12/h3-6,13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTMMIOBUXJEOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380673 |
Source


|
| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylsulfonyl)-N-ethylaniline | |
CAS RN |
240490-01-1 |
Source


|
| Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

